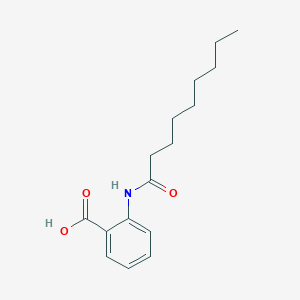

2-(Nonanoylamino)benzoic acid

Description

2-(Nonanoylamino)benzoic acid is a benzoic acid derivative featuring a nonanoyl (nine-carbon acyl) group attached to the amino substituent at the ortho position of the benzene ring. This structural motif combines the carboxylic acid functionality of benzoic acid with a long aliphatic chain, conferring unique physicochemical properties.

Properties

Molecular Formula |

C16H23NO3 |

|---|---|

Molecular Weight |

277.36g/mol |

IUPAC Name |

2-(nonanoylamino)benzoic acid |

InChI |

InChI=1S/C16H23NO3/c1-2-3-4-5-6-7-12-15(18)17-14-11-9-8-10-13(14)16(19)20/h8-11H,2-7,12H2,1H3,(H,17,18)(H,19,20) |

InChI Key |

FDGYDHRKGHQSMR-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(=O)NC1=CC=CC=C1C(=O)O |

Canonical SMILES |

CCCCCCCCC(=O)NC1=CC=CC=C1C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Antitumor Activity

- Av7 (2-Acetylamino benzoic acid methyl ester): Exhibits potent inhibition against human gastric (AGS), liver (HepG2), and lung (A549) cancer cell lines, surpassing the efficacy of the reference drug 5-FU in some cases .

- However, excessive lipophilicity could reduce bioavailability.

Receptor Binding and Taste Modulation

- 2-Benzoylbenzoic Acid Derivatives: Substituents like methyl or methoxy groups on the benzoyl ring lower binding energy (ΔGbinding) to T1R3 taste receptors, influencing bitter taste perception . The nonanoyl chain’s length and flexibility might similarly modulate receptor interactions, though this requires experimental validation.

Computational Insights

- Docking Studies: highlights that substituent bulk and polarity critically affect receptor binding. For example, 2-(4-methylbenzoyl)benzoic acid shows stronger T1R3 affinity than its methoxy counterpart . Molecular dynamics simulations of 2-(Nonanoylamino)benzoic acid could predict its interaction with biological targets, emphasizing the role of the nonanoyl chain in hydrophobic interactions.

Q & A

Q. Which software packages are recommended for crystallographic data analysis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.